Cas no 1429042-20-5 (2-(difluoromethyl)-2H-indazol-6-amine hydrochloride)

2-(difluoromethyl)-2H-indazol-6-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-(difluoromethyl)-2H-indazol-6-amine hydrochloride
- 2H-Indazol-6-amine, 2-(difluoromethyl)-
- EN300-804047
- LWDGNJQMWCKAQQ-UHFFFAOYSA-N
- SCHEMBL15910725
- 1429042-20-5
- 2-(difluoromethyl)indazol-6-amine
- 2-(difluoromethyl)-2H-indazol-6-amine
-
- インチ: 1S/C8H7F2N3/c9-8(10)13-4-5-1-2-6(11)3-7(5)12-13/h1-4,8H,11H2
- InChIKey: LWDGNJQMWCKAQQ-UHFFFAOYSA-N
- ほほえんだ: N1=C2C(C=CC(N)=C2)=CN1C(F)F
計算された属性
- せいみつぶんしりょう: 183.06080356g/mol
- どういたいしつりょう: 183.06080356g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 43.8Ų
じっけんとくせい
- 密度みつど: 1.49±0.1 g/cm3(Predicted)
- ふってん: 327.5±42.0 °C(Predicted)
- 酸性度係数(pKa): 2.70±0.10(Predicted)
2-(difluoromethyl)-2H-indazol-6-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-804047-0.05g |
2-(difluoromethyl)-2H-indazol-6-amine |
1429042-20-5 | 95% | 0.05g |
$1140.0 | 2024-05-21 | |
Enamine | EN300-804047-2.5g |
2-(difluoromethyl)-2H-indazol-6-amine |
1429042-20-5 | 95% | 2.5g |
$2660.0 | 2024-05-21 | |
Enamine | EN300-804047-0.5g |
2-(difluoromethyl)-2H-indazol-6-amine |
1429042-20-5 | 95% | 0.5g |
$1302.0 | 2024-05-21 | |
Enamine | EN300-804047-1.0g |
2-(difluoromethyl)-2H-indazol-6-amine |
1429042-20-5 | 95% | 1.0g |
$1357.0 | 2024-05-21 | |
Enamine | EN300-804047-5.0g |
2-(difluoromethyl)-2H-indazol-6-amine |
1429042-20-5 | 95% | 5.0g |
$3935.0 | 2024-05-21 | |
Enamine | EN300-804047-0.25g |
2-(difluoromethyl)-2H-indazol-6-amine |
1429042-20-5 | 95% | 0.25g |
$1249.0 | 2024-05-21 | |
Enamine | EN300-804047-0.1g |
2-(difluoromethyl)-2H-indazol-6-amine |
1429042-20-5 | 95% | 0.1g |
$1195.0 | 2024-05-21 | |
Enamine | EN300-804047-10.0g |
2-(difluoromethyl)-2H-indazol-6-amine |
1429042-20-5 | 95% | 10.0g |
$5837.0 | 2024-05-21 |
2-(difluoromethyl)-2H-indazol-6-amine hydrochloride 関連文献
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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8. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
2-(difluoromethyl)-2H-indazol-6-amine hydrochlorideに関する追加情報
Introduction to 2-(difluoromethyl)-2H-indazol-6-amine hydrochloride (CAS No. 1429042-20-5)
The compound 2-(difluoromethyl)-2H-indazol-6-amine hydrochloride, identified by the CAS number 1429042-20-5, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of indazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a difluoromethyl group attached to the indazole ring, which introduces unique electronic and steric properties, making it a valuable subject for both academic research and industrial development.
Recent studies have highlighted the importance of indazole derivatives in drug discovery, particularly in targeting various disease states such as cancer, inflammation, and neurodegenerative disorders. The presence of the difluoromethyl group in 2-(difluoromethyl)-2H-indazol-6-amine hydrochloride further enhances its potential as a lead compound for medicinal chemistry. Researchers have explored its ability to modulate key cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution, coupling reactions, and ring-closing strategies. The choice of synthetic pathway often depends on the availability of starting materials and the desired purity of the final product. For instance, one common approach involves the reaction of an appropriate indazole derivative with a difluoroalkylating agent under controlled conditions. This method ensures high yields and maintains the integrity of the sensitive functional groups present in the molecule.
The chemical properties of 1429042-20-5 are equally intriguing. Its solubility profile, stability under various conditions, and reactivity towards different reagents make it a versatile building block in organic synthesis. Recent advancements in analytical techniques, such as high-resolution mass spectrometry and NMR spectroscopy, have enabled researchers to characterize this compound with unprecedented accuracy. These tools have also facilitated the study of its stereochemistry and conformational preferences, which are critical factors in determining its biological activity.
From a pharmacological perspective, 2-(difluoromethyl)-2H-indazol-6-amine hydrochloride has shown promising results in preclinical studies. For example, it has demonstrated selective inhibition against certain kinases involved in cancer progression. This selectivity is attributed to the precise positioning of the difluoromethyl group within the molecular structure, which allows for optimal interactions with target proteins.
In addition to its therapeutic potential, this compound has also been utilized as a probe in biochemical assays to study enzyme mechanisms and receptor interactions. Its ability to act as both a substrate and an inhibitor makes it a valuable tool for understanding complex biological systems.
The future outlook for 1429042-20-5 is bright, with ongoing research aimed at optimizing its pharmacokinetic properties and exploring its efficacy in clinical settings. Collaborative efforts between academia and industry are expected to accelerate its development into a viable therapeutic agent.
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